5-Phenoxycarbonyloxy-1-formylisoquinoline thiosemicarbazone

Catalog No.
S15269019
CAS No.
37102-50-4
M.F
C18H14N4O3S
M. Wt
366.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Phenoxycarbonyloxy-1-formylisoquinoline thiosemi...

CAS Number

37102-50-4

Product Name

5-Phenoxycarbonyloxy-1-formylisoquinoline thiosemicarbazone

IUPAC Name

[1-[(E)-(carbamothioylhydrazinylidene)methyl]isoquinolin-5-yl] phenyl carbonate

Molecular Formula

C18H14N4O3S

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C18H14N4O3S/c19-17(26)22-21-11-15-13-7-4-8-16(14(13)9-10-20-15)25-18(23)24-12-5-2-1-3-6-12/h1-11H,(H3,19,22,26)/b21-11+

InChI Key

BYMKGGPVXGMJOX-SRZZPIQSSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)OC2=CC=CC3=C2C=CN=C3C=NNC(=S)N

Isomeric SMILES

C1=CC=C(C=C1)OC(=O)OC2=CC=CC3=C2C=CN=C3/C=N/NC(=S)N

5-Phenoxycarbonyloxy-1-formylisoquinoline thiosemicarbazone is a member of the thiosemicarbazone family, characterized by its unique structure which includes a phenoxycarbonyl group and an isoquinoline moiety. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research. Thiosemicarbazones are known for their ability to chelate metal ions, which contributes to their biological efficacy.

The chemical reactivity of 5-Phenoxycarbonyloxy-1-formylisoquinoline thiosemicarbazone primarily involves its ability to form metal complexes. The thiosemicarbazone moiety can undergo various reactions, including:

  • Condensation Reactions: This compound can react with aldehydes or ketones to form more complex structures.
  • Metal Coordination: It can chelate transition metals, forming stable complexes that are often studied for their potential antitumor properties.
  • Hydrolysis: Under certain conditions, the thiosemicarbazone group may hydrolyze, affecting its biological activity.

Research indicates that 5-Phenoxycarbonyloxy-1-formylisoquinoline thiosemicarbazone exhibits significant antineoplastic (anti-cancer) activity. It has been shown to inhibit the enzyme ribonucleoside diphosphate reductase, which is crucial for DNA synthesis in cancer cells. This inhibition leads to reduced proliferation of various cancer cell lines, including murine neoplasms such as Sarcoma 180 and B16 melanoma . Additionally, its antioxidant properties contribute to its biological profile, potentially protecting cells from oxidative stress.

The synthesis of 5-Phenoxycarbonyloxy-1-formylisoquinoline thiosemicarbazone typically involves:

  • Formation of Thiosemicarbazone: Reacting an appropriate isoquinoline derivative with thiosemicarbazide in the presence of an acid catalyst.
  • Phenoxycarbonyl Group Introduction: The phenoxycarbonyl moiety can be introduced through acylation reactions using phenoxycarbonyl chloride or similar reagents.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

These methods yield a compound that retains the necessary functional groups for biological activity and metal chelation.

5-Phenoxycarbonyloxy-1-formylisoquinoline thiosemicarbazone has several notable applications:

  • Anticancer Research: Its potent inhibitory effects on ribonucleoside diphosphate reductase make it a candidate for further development as an anticancer agent.
  • Metal Ion Chelation: The ability to form stable complexes with metal ions makes it useful in studies related to metal ion homeostasis and toxicity.
  • Pharmaceutical Development: As a lead compound, it serves as a framework for developing new therapeutic agents targeting various diseases.

Studies have shown that 5-Phenoxycarbonyloxy-1-formylisoquinoline thiosemicarbazone interacts with several biological targets:

  • Enzyme Inhibition: Its primary interaction is with ribonucleoside diphosphate reductase, leading to decreased DNA synthesis in cancer cells .
  • Metal Ion Interaction: The compound's ability to chelate metals can influence cellular processes and may be exploited in therapies targeting metal-dependent diseases.

These interactions underline its potential as a therapeutic agent in oncology and other fields.

Several compounds share structural similarities with 5-Phenoxycarbonyloxy-1-formylisoquinoline thiosemicarbazone, each exhibiting unique properties:

Compound NameStructure FeaturesBiological Activity
5-Ethoxycarbonyloxy-1-formylisoquinoline thiosemicarbazoneEthoxy group instead of phenoxyAntineoplastic activity
4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazoneMethyl and amino groups on isoquinolinePotent enzyme inhibitor
5-Phenoxycarbonyloxy-2-formylpyridine thiosemicarbazonePyridine ring instead of isoquinolineAnticancer and antibacterial properties

Uniqueness

5-Phenoxycarbonyloxy-1-formylisoquinoline thiosemicarbazone stands out due to its specific combination of the phenoxycarbonyl group and isoquinoline structure, which enhances its antitumor activity while maintaining favorable pharmacokinetic properties. Its ability to inhibit ribonucleoside diphosphate reductase specifically positions it as a promising candidate in cancer therapy compared to other similar compounds.

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

366.07866149 g/mol

Monoisotopic Mass

366.07866149 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-11-2024

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